N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide
Overview
Description
N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a phenyl group and an acetamide moiety, making it a unique and versatile compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by acylation. One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form the benzimidazole core. This intermediate is then reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Acylation: Formation of acyl derivatives through reaction with acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents like N-bromosuccinimide.
Acylation: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated benzimidazoles.
Acylation: Acylated benzimidazole derivatives.
Scientific Research Applications
N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA, inhibiting the replication of microorganisms and cancer cells. Additionally, it can modulate enzyme activity, leading to anti-inflammatory and analgesic effects. The compound’s ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial properties.
N-(1H-benzimidazol-2-yl)acetamide: Similar structure but lacks the phenyl group.
Benzimidazole N-oxides: Oxidized derivatives with enhanced biological activity.
Uniqueness
N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide stands out due to its unique combination of a benzimidazole ring, phenyl group, and acetamide moiety. This structure imparts a broad spectrum of biological activities and makes it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11(20)17-15(12-7-3-2-4-8-12)16-18-13-9-5-6-10-14(13)19-16/h2-10,15H,1H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHULMVBVAXVFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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